molecular formula C10H8BrNO3 B13312183 2-(4-Bromo-2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

2-(4-Bromo-2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

Cat. No.: B13312183
M. Wt: 270.08 g/mol
InChI Key: NYPZLMOVLLQXME-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 2-(4-Bromo-2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the synthesis might involve the use of 4-bromo-2-oxo-2,3-dihydro-1H-indole as a starting material, which is then reacted with chloroacetic acid under basic conditions to yield the desired product .

Chemical Reactions Analysis

2-(4-Bromo-2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-(4-Bromo-2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors in the body, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .

Comparison with Similar Compounds

Similar compounds to 2-(4-Bromo-2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid include other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

2-(4-bromo-2-oxo-1,3-dihydroindol-6-yl)acetic acid

InChI

InChI=1S/C10H8BrNO3/c11-7-1-5(3-10(14)15)2-8-6(7)4-9(13)12-8/h1-2H,3-4H2,(H,12,13)(H,14,15)

InChI Key

NYPZLMOVLLQXME-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2Br)CC(=O)O)NC1=O

Origin of Product

United States

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